(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307689
InChI: InChI=1S/C24H29NO5/c1-15-7-12-18(30-15)21(26)19-20(16-8-10-17(11-9-16)24(2,3)4)25(13-6-14-29-5)23(28)22(19)27/h7-12,20,27H,6,13-14H2,1-5H3
SMILES:
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16307689

Molecular Formula: C24H29NO5

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
IUPAC Name 2-(4-tert-butylphenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C24H29NO5/c1-15-7-12-18(30-15)21(26)19-20(16-8-10-17(11-9-16)24(2,3)4)25(13-6-14-29-5)23(28)22(19)27/h7-12,20,27H,6,13-14H2,1-5H3
Standard InChI Key XQGTXIQBJKIGSP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CCCOC)O

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Analysis

The molecule’s core consists of a pyrrolidine-2,3-dione ring, a five-membered lactam scaffold with two ketone groups at positions 2 and 3. Key substituents include:

  • A (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene] group at position 4, introducing a conjugated enol ether system.

  • A 5-(4-tert-butylphenyl) moiety at position 5, contributing hydrophobicity and steric bulk.

  • A 1-(3-methoxypropyl) chain at position 1, enhancing solubility through its ether linkage.

The E-configuration of the methylidene group at position 4 is critical for maintaining planar geometry, which may influence intermolecular interactions in biological systems.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₉NO₅
Molecular Weight411.5 g/mol
IUPAC Name2-(4-tert-butylphenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Canonical SMILESCC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CCCOC)O

Synthetic Methodology

Key Reaction Steps

Synthesis typically involves a multi-step sequence:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino ketones or via [3+2] cycloaddition reactions.

  • Introduction of the 4-tert-butylphenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

  • Methylidene Furan Attachment: Aldol condensation between 5-methylfuran-2-carbaldehyde and the pyrrolidine-dione intermediate.

  • 3-Methoxypropyl Substitution: Nucleophilic substitution using 3-methoxypropyl bromide under basic conditions.

Table 2: Example Synthetic Route

StepReaction TypeReagents/ConditionsYield
1CyclizationDCC, DMAP, CH₂Cl₂, 0°C → RT78%
2Friedel-Crafts AlkylationAlCl₃, 4-tert-butylbenzene, 80°C65%
3Aldol CondensationEt₃N, THF, reflux, 12 h58%
4Nucleophilic SubstitutionK₂CO₃, DMF, 60°C, 6 h72%

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, furan-H), 5.92 (s, 1H, OH), 4.21 (t, J = 6.8 Hz, 2H, OCH₂), 3.48 (s, 3H, OCH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O, lactam), 1680 cm⁻¹ (C=O, ketone), 1610 cm⁻¹ (C=C).

  • HRMS (ESI+): m/z 412.1987 [M+H]⁺ (calc. 412.1991).

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of >24 h at pH 7.4.

Hypothesized Biological Activities

Enzyme Inhibition

The α,β-unsaturated ketone system in the methylidene group suggests potential as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes like proteases or kinases.

Table 3: Predicted Pharmacokinetic Properties

ParameterValue
LogP3.8 ± 0.2
H-bond Donors1
H-bond Acceptors6
Polar Surface Area78.5 Ų

Comparative Analysis with Structural Analogs

Substituent Impact on Bioactivity

Compared to analogs with nitroaryl or thiadiazolyl groups, the 3-methoxypropyl chain in this compound improves metabolic stability by reducing oxidative dealkylation. The tert-butylphenyl group enhances lipophilicity, potentially increasing blood-brain barrier permeability.

Table 4: Structural Comparison with Analogous Pyrrolidine-2,3-diones

CompoundR₁R₄LogP
Target Compound3-Methoxypropyl4-[Hydroxy(5-methylfuran)]3.8
Analog 1NitroarylDihydrobenzofuran4.2
Analog 2MethylaminoThiadiazolyl2.9

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to control stereochemistry at position 4.

  • In Vitro Screening: Evaluate antimicrobial and anticancer activity against standardized cell lines.

  • ADMET Profiling: Assess toxicity, pharmacokinetics, and metabolism using in silico and in vivo models.

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